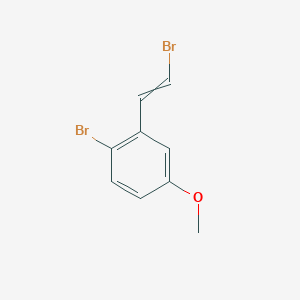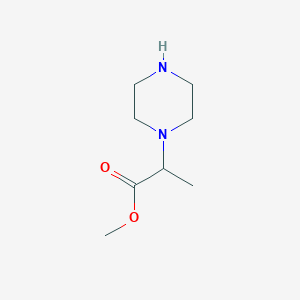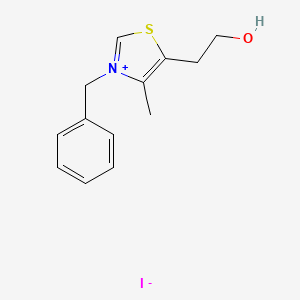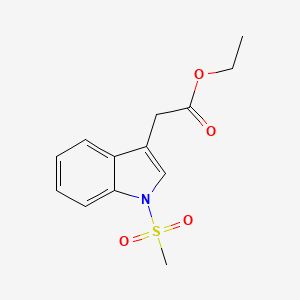![molecular formula C13H30NO2PS B12562551 S-[2-(Dibutylamino)ethyl] O-ethyl methylphosphonothioate CAS No. 188916-65-6](/img/structure/B12562551.png)
S-[2-(Dibutylamino)ethyl] O-ethyl methylphosphonothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-[2-(Dibutylamino)ethyl] O-ethyl methylphosphonothioate is a chemical compound known for its unique structure and properties. It belongs to the class of organophosphorus compounds, which are widely studied for their diverse applications in various fields, including chemistry, biology, and industry. This compound is particularly notable for its potential use in nerve agent research and other specialized chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-[2-(Dibutylamino)ethyl] O-ethyl methylphosphonothioate typically involves the reaction of O-ethyl methylphosphonochloridothioate with 2-(dibutylamino)ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{O-ethyl methylphosphonochloridothioate} + \text{2-(dibutylamino)ethanol} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: S-[2-(Dibutylamino)ethyl] O-ethyl methylphosphonothioate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thioate group to a phosphate group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides are commonly used in substitution reactions.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield the corresponding phosphate derivative, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
S-[2-(Dibutylamino)ethyl] O-ethyl methylphosphonothioate has several scientific research applications:
Chemistry: It is used in the study of organophosphorus chemistry and reaction mechanisms.
Biology: The compound is investigated for its potential effects on biological systems, particularly in the context of nerve agent research.
Medicine: Research explores its potential therapeutic applications and toxicity.
Industry: It is used in the development of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of S-[2-(Dibutylamino)ethyl] O-ethyl methylphosphonothioate involves its interaction with specific molecular targets. In the context of nerve agent research, it is known to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of nerve cells and potential toxic effects.
Vergleich Mit ähnlichen Verbindungen
- S-[2-(Dimethylamino)ethyl] O-ethyl methylphosphonothioate
- O-ethyl S-2-dimethylaminoethyl methylphosphonothiolate
Comparison: S-[2-(Dibutylamino)ethyl] O-ethyl methylphosphonothioate is unique due to its specific dibutylaminoethyl group, which distinguishes it from similar compounds like S-[2-(Dimethylamino)ethyl] O-ethyl methylphosphonothioate
Eigenschaften
CAS-Nummer |
188916-65-6 |
|---|---|
Molekularformel |
C13H30NO2PS |
Molekulargewicht |
295.42 g/mol |
IUPAC-Name |
N-butyl-N-[2-[ethoxy(methyl)phosphoryl]sulfanylethyl]butan-1-amine |
InChI |
InChI=1S/C13H30NO2PS/c1-5-8-10-14(11-9-6-2)12-13-18-17(4,15)16-7-3/h5-13H2,1-4H3 |
InChI-Schlüssel |
VIHLSMMOLJJXCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)CCSP(=O)(C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![13-Chlorobicyclo[6.4.1]trideca-1(13),8,11-trien-10-one](/img/structure/B12562471.png)

![2-{[(Chloromethoxy)carbonyl]oxy}ethyl 2-methylprop-2-enoate](/img/structure/B12562480.png)
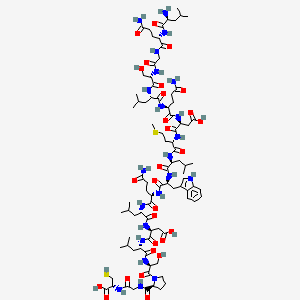
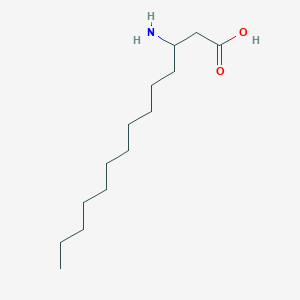
![1,1'-{[(4-Chlorophenyl)methylene]bis(oxyethane-2,1-diyloxy)}dibenzene](/img/structure/B12562487.png)
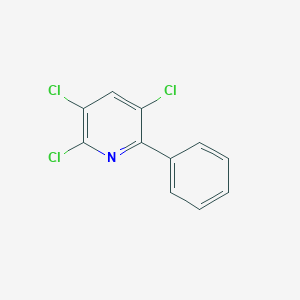
![Pyridinium, 4,4'-[1,3-propanediylbis(thio)]bis[1-decyl-, diiodide](/img/structure/B12562497.png)
![Diethyl [1-(phenylsulfanyl)but-3-en-1-yl]phosphonate](/img/structure/B12562503.png)
